molecular formula C9H8N2S2 B1273876 2-(Methylthio)-4-thien-2-ylpyrimidine CAS No. 683274-58-0

2-(Methylthio)-4-thien-2-ylpyrimidine

Cat. No.: B1273876
CAS No.: 683274-58-0
M. Wt: 208.3 g/mol
InChI Key: UAYLFPXPMKOTKN-UHFFFAOYSA-N
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Description

Contextualization of Pyrimidine (B1678525) Scaffolds in Contemporary Chemical Research

The pyrimidine ring system is a fundamental motif in the landscape of contemporary chemical research, largely due to its profound biological significance and synthetic versatility.

In the realm of chemical biology and medicinal chemistry, the pyrimidine scaffold is widely recognized as a "privileged pharmacophore." This term is used to describe a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the development of a wide range of therapeutic agents. The prevalence of the pyrimidine core in numerous clinically approved drugs is a testament to its status as a privileged structure. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules like proteins and nucleic acids, underpins its broad utility in drug design.

The fundamental significance of pyrimidine in biologically active compounds is deeply rooted in nature. The pyrimidine bases—cytosine, thymine, and uracil (B121893)—are essential components of nucleic acids (DNA and RNA), the very blueprints of life. This inherent biological relevance has inspired chemists to explore synthetic pyrimidine derivatives for a vast array of therapeutic applications. The structural diversity that can be achieved through substitution on the pyrimidine ring allows for the fine-tuning of pharmacological properties, leading to the discovery of potent agents with activities spanning from anticancer and antiviral to antimicrobial and anti-inflammatory.

Table 1: Examples of Biologically Active Pyrimidine-Containing Compounds

Compound NameBiological ActivityTherapeutic Application
5-FluorouracilAntimetaboliteChemotherapy
Zidovudine (AZT)Reverse transcriptase inhibitorAntiviral (HIV)
ImatinibKinase inhibitorTargeted cancer therapy
RosuvastatinHMG-CoA reductase inhibitorCholesterol-lowering

Exploration of Thiophene (B33073) Moieties in Synthetic Organic Chemistry and Biological Systems

The thiophene moiety, a five-membered aromatic ring containing a sulfur atom, is another cornerstone of heterocyclic chemistry. Its unique electronic properties and reactivity make it an invaluable building block in synthetic organic chemistry. Thiophene and its derivatives are known to be isosteres of benzene, meaning they have similar steric and electronic characteristics, which allows for their substitution in drug candidates to modulate biological activity and pharmacokinetic properties.

In biological systems, thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities. This is attributed to the ability of the thiophene ring to participate in various interactions with biological targets and its metabolic stability. The versatility of thiophene chemistry allows for the facile introduction of diverse functional groups, enabling the synthesis of large libraries of compounds for biological screening.

Table 2: Diverse Biological Activities of Thiophene Derivatives

Biological ActivityExample of Thiophene-Containing Compound Class
Anti-inflammatoryThiophene-based NSAIDs
AntimicrobialThienopyrimidine derivatives
AntiviralThiophene-containing nucleoside analogs
AnticancerThiophene-based kinase inhibitors

Academic Research Trajectory of 2-(Methylthio)-4-thien-2-ylpyrimidine

While dedicated research focusing solely on This compound is not extensively documented in publicly available literature, its academic research trajectory can be inferred from the substantial body of work on its constituent parts and structurally similar molecules. The synthesis and biological evaluation of 2-(methylthio)pyrimidine (B2922345) derivatives and thienopyrimidines have been active areas of investigation.

Research into 2-(methylthio)pyrimidine derivatives has often focused on their potential as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. nih.gov The methylthio group at the 2-position is a key functional handle that can be further modified or oxidized to modulate the electronic properties and biological activity of the pyrimidine core. For instance, various 2-methylthio-1,4-dihydropyrimidines have been synthesized and shown to possess significant analgesic activity. nih.gov

Similarly, the fusion of thiophene and pyrimidine rings to form thienopyrimidines has yielded a plethora of biologically active compounds. These fused systems are recognized as bioisosteres of purines and have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents. scielo.br Notably, substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids have been identified as inhibitors of human protein kinase CK2, and other thieno[2,3-d]pyrimidines have been investigated as c-Met kinase inhibitors. nih.govnih.gov

The academic interest in compounds combining these two moieties, such as This compound , lies in the potential for synergistic or novel biological activities arising from the unique spatial and electronic arrangement of the thiophene and methylthio-pyrimidine fragments. The synthesis of such compounds would likely involve well-established cross-coupling methodologies or condensation reactions. Future research on this specific compound would logically be directed towards its synthesis and subsequent screening for a range of biological activities, particularly in the areas of kinase inhibition, antimicrobial efficacy, and anti-inflammatory properties, given the established profiles of its structural relatives.

Table 3: Relevant Research on Structurally Similar Compounds

Compound ClassResearch FocusPotential Application
2-(Methylthio)pyrimidine DerivativesSynthesis and biological evaluationAnalgesic, Anti-inflammatory, Kinase inhibition nih.govnih.gov
Thienopyrimidine DerivativesSynthesis and biological evaluationAnticancer, Antimicrobial, Kinase inhibition scielo.brnih.govnih.gov
Thiophene-bearing PyrimidinesSynthesis and in silico studiesAnticancer, Antimicrobial pnrjournal.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanyl-4-thiophen-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2/c1-12-9-10-5-4-7(11-9)8-3-2-6-13-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYLFPXPMKOTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284993
Record name 2-(Methylthio)-4-(2-thienyl)pyrimidine
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Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683274-58-0
Record name 2-(Methylthio)-4-(2-thienyl)pyrimidine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylthio)-4-(2-thienyl)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methylthio 4 Thien 2 Ylpyrimidine and Analogous Structural Classes

General Strategies for Pyrimidine (B1678525) Ring Construction Pertinent to 2-(Methylthio)-4-thien-2-ylpyrimidine

The formation of the pyrimidine ring is a fundamental step in the synthesis of this compound. Several classical and modern synthetic strategies can be employed for this purpose, primarily involving the combination of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment.

Condensation Reactions in Pyrimidine Synthesis

Condensation reactions are the most widely utilized method for constructing the pyrimidine nucleus. researchgate.net This approach typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or thiourea (B124793) derivative. researchgate.net The Principal Synthesis, for instance, involves the cyclization of β-dicarbonyl compounds with N-C-N compounds. For the synthesis of pyrimidines bearing a 2-methylthio group, S-methylisothiourea is a common N-C-N building block.

A general representation of this condensation is the reaction of a 1,3-diketone with S-methylisothiourea. The diketone provides the C-C-C fragment, while S-methylisothiourea supplies the N-C-N backbone, directly incorporating the 2-methylthio group into the resulting pyrimidine ring.

Reactant 1 (C-C-C fragment)Reactant 2 (N-C-N fragment)Product
1,3-DiketoneS-Methylisothiourea2-(Methylthio)pyrimidine (B2922345)
β-KetoesterS-Methylisothiourea2-(Methylthio)pyrimidin-4-one
Malononitrile and AldehydeThiourea2-Thioxopyrimidine derivative

Cyclization Approaches for Diverse Pyrimidine Architectures

Cyclization strategies offer another versatile route to pyrimidine derivatives. These methods can involve the intramolecular cyclization of a suitably functionalized acyclic precursor. For instance, a compound containing a cyano group and an amidine functionality separated by a three-atom chain can undergo cyclization to form the pyrimidine ring.

Multi-component reactions, such as the Biginelli reaction, also provide a powerful cyclization approach for the synthesis of dihydropyrimidines, which can then be oxidized to pyrimidines. rsc.org While the classic Biginelli reaction typically yields dihydropyrimidinones or -thiones, modifications of this reaction can be adapted to produce a variety of substituted pyrimidines.

Ring Transformation Methodologies in Pyrimidine Synthesis

Ring transformation is a less common but powerful method for synthesizing pyrimidines from other heterocyclic systems. This can involve the rearrangement of a different heterocyclic ring into a pyrimidine nucleus. For example, certain pyridine (B92270) derivatives can undergo ring transformation to yield pyrimidines. These reactions often require specific reagents and conditions to induce the ring opening and subsequent re-cyclization into the more thermodynamically stable pyrimidine system.

Methods for Regioselective Introduction of the Thien-2-yl Substituent onto Pyrimidine Systems

The regioselective introduction of the thien-2-yl group at the 4-position of the pyrimidine ring is a crucial step in the synthesis of the target molecule. This is most commonly achieved through cross-coupling reactions or by constructing the pyrimidine ring from a precursor already containing the thiophene (B33073) moiety.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for this purpose. mdpi.comntnu.no This reaction involves the coupling of a halogenated pyrimidine (e.g., a 4-chloropyrimidine) with a thiophene boronic acid or its ester. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. mdpi.com The higher reactivity of the chlorine atom at the 4-position of a 2,4-dichloropyrimidine (B19661) allows for selective substitution at this position. mdpi.com

Pyrimidine SubstrateThiophene ReagentCatalyst SystemProduct
4-Chloro-2-(methylthio)pyrimidine2-Thienylboronic acidPd(PPh₃)₄ / Base2-(Methylthio)-4-(thien-2-yl)pyrimidine
2,4-Dichloropyrimidine2-Thienylboronic acidPd(dppf)Cl₂ / Base2-Chloro-4-(thien-2-yl)pyrimidine

Alternatively, the thien-2-yl group can be incorporated from the start by using a thiophene-containing C-C-C building block in a condensation reaction. For example, the Claisen-Schmidt condensation of thiophene-2-carboxaldehyde with a methyl ketone can produce a chalcone (B49325) (1-(thien-2-yl)-3-arylprop-2-en-1-one), which can then be cyclized with guanidine (B92328) or a similar reagent to form a 4-(thien-2-yl)pyrimidine. researchgate.net

Synthetic Routes for Incorporating the 2-Methylthio Functionality into Pyrimidine Nuclei

The 2-methylthio group can be introduced into the pyrimidine ring either during the ring formation or by modification of a pre-formed pyrimidine.

As mentioned earlier, the use of S-methylisothiourea in a condensation reaction with a 1,3-dicarbonyl compound is a direct method for installing the 2-methylthio group during the construction of the pyrimidine ring. mdpi.com

Alternatively, a pyrimidine-2-thione (a 2-mercaptopyrimidine) can be synthesized first, typically by using thiourea in the condensation step. The resulting thione can then be S-methylated using an appropriate methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. Current time information in CA. This two-step process is a widely used and efficient method for the synthesis of 2-(methylthio)pyrimidines. nih.gov

PrecursorReagentConditionsProduct
Pyrimidine-2-thioneMethyl iodideBase (e.g., K₂CO₃, NaH)2-(Methylthio)pyrimidine
Pyrimidine-2-thioneDimethyl sulfateBase (e.g., NaOH)2-(Methylthio)pyrimidine
2-ThiouracilDimethyl carbonateK₂CO₃, TBAI2-(Methylthio)-4-pyrimidinol

Directed Synthesis of this compound and Closely Related Analogs

The directed synthesis of this compound can be achieved by combining the aforementioned strategies. A common and efficient route involves a multi-step sequence.

One plausible synthetic pathway begins with the synthesis of 2,4-dichloropyrimidine. This can be achieved by treating barbituric acid or uracil (B121893) with a chlorinating agent like phosphorus oxychloride. Subsequently, a regioselective nucleophilic substitution with sodium methanethiolate (B1210775) (NaSMe) can be performed to introduce the methylthio group at the 2-position, yielding 4-chloro-2-(methylthio)pyrimidine. The greater reactivity of the C4-chloro substituent facilitates this selective substitution. Finally, a Suzuki-Miyaura cross-coupling reaction of 4-chloro-2-(methylthio)pyrimidine with 2-thienylboronic acid would yield the target compound, this compound. mdpi.comresearchgate.net

Another viable route starts with the condensation of a thiophene-containing 1,3-dicarbonyl compound, such as 1-(thiophen-2-yl)butane-1,3-dione, with S-methylisothiourea. This one-pot reaction would directly assemble the desired substituted pyrimidine ring.

The synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine has been reported, which involves a Suzuki coupling reaction to introduce the thiophene ring onto a pyrimidine nucleus, demonstrating the feasibility of this approach for creating 4-thienylpyrimidine structures. researchgate.net

Starting MaterialKey Intermediate(s)Final StepTarget Compound
Barbituric Acid2,4,6-Trichloropyrimidine -> 4-Chloro-2,6-di(methylthio)pyrimidineSuzuki Coupling4-(Thien-2-yl)-2,6-di(methylthio)pyrimidine
Thiophene-2-carboxaldehyde1-(Thiophen-2-yl)ethanone -> 1-(Thiophen-2-yl)prop-2-en-1-oneCyclocondensation with S-methylisothiourea2-(Methylthio)-4-(thien-2-yl)pyrimidine
2,4-Dichloropyrimidine4-Chloro-2-(methylthio)pyrimidineSuzuki Coupling with 2-thienylboronic acidThis compound

The flexibility of these synthetic strategies allows for the preparation of a wide range of closely related analogs by varying the substituents on the starting materials.

Post-Synthetic Functionalization and Derivatization of 2-Methylthiopyrimidine Scaffolds

The 2-methylthiopyrimidine scaffold is a versatile platform for a variety of post-synthetic modifications. These transformations are key to creating libraries of compounds for screening and developing structure-activity relationships. The primary sites for functionalization on the this compound skeleton are the halogenated positions of the pyrimidine ring, the methylthio group itself, and potentially the C-H bonds of the pyrimidine ring.

Nucleophilic Aromatic Substitution Reactions on Halogenated Methylthiopyrimidines

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the derivatization of halogenated 2-methylthiopyrimidine scaffolds. The electron-deficient nature of the pyrimidine ring facilitates the displacement of a halide, typically chlorine, by a variety of nucleophiles. This reactivity is further influenced by the substitution pattern on the pyrimidine ring.

In a study of a closely related analogue, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, the chlorine atom at the C4 position was readily displaced by a range of nucleophiles. This provides a strong model for the expected reactivity of halogenated derivatives of this compound. The following table summarizes the types of nucleophiles and the corresponding products obtained in these reactions.

NucleophileReagentProduct Type
AmineDimethylamine4-Aminopyrimidine derivative
AlkoxideSodium phenoxide4-Alkoxypyrimidine derivative
ThiolateSodium thiophenoxide4-Thioetherpyrimidine derivative
HalidePotassium fluoride4-Fluoropyrimidine derivative
N-HydroxyimideTriethylamine salt of N-hydroxyphthalimide4-(Phthalimidooxy)pyrimidine derivative

These reactions typically proceed under mild conditions and offer a high degree of predictability, making SNAr a cornerstone for the diversification of this class of compounds.

Oxidative Transformations of the 2-Methylthio Group to Sulfinyl and Sulfonyl Derivatives

The sulfur atom of the 2-methylthio group is susceptible to oxidation, providing a pathway to 2-(methylsulfinyl) and 2-(methylsulfonyl) pyrimidine derivatives. These transformations are significant as the resulting sulfoxide (B87167) and sulfone groups can act as effective leaving groups in subsequent nucleophilic substitution reactions, thereby activating the C2 position of the pyrimidine ring for further functionalization.

Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include meta-chloroperoxybenzoic acid (m-CPBA) and Oxone (a potassium triple salt containing potassium peroxymonosulfate). The degree of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions.

Oxidizing AgentTarget ProductGeneral Reaction Conditions
m-CPBA (1 equivalent)2-(Methylsulfinyl)pyrimidineControlled temperature (e.g., 0 °C to room temperature)
m-CPBA (>2 equivalents)2-(Methylsulfonyl)pyrimidineOften requires slightly elevated temperatures or longer reaction times
Oxone2-(Methylsulfinyl)pyrimidine or 2-(Methylsulfonyl)pyrimidineStoichiometry and solvent system dependent

The resulting sulfoxides and sulfones are valuable intermediates. For instance, the sulfonyl group is an excellent leaving group, facilitating the introduction of a wide range of nucleophiles at the C2 position, a transformation that is not readily achievable with the parent methylthio compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation at Pyrimidine Positions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds. In the context of the this compound skeleton, this methodology is primarily applied to halogenated pyrimidine precursors to introduce aryl, heteroaryl, or vinyl substituents.

The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (such as a boronic acid or its ester) with a halide (or triflate) in the presence of a palladium catalyst and a base. For a hypothetical 4-chloro-2-(methylthio)-6-(thien-2-yl)pyrimidine, a Suzuki-Miyaura coupling with a substituted phenylboronic acid would be expected to yield the corresponding 4-aryl derivative.

Key parameters for a successful Suzuki-Miyaura coupling include the choice of catalyst, ligand, base, and solvent. The following table outlines typical components for such a reaction.

ComponentExamples
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂
LigandTriphenylphosphine (PPh₃), XPhos, SPhos
BaseNa₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄
SolventToluene, Dioxane, DMF, Acetonitrile/Water mixtures

This methodology allows for the construction of complex molecular architectures by connecting the 2-methylthiopyrimidine core to other cyclic or acyclic systems, significantly expanding the chemical space accessible from this scaffold.

Other Strategic Modifications for Diversification of the this compound Skeleton

Beyond the aforementioned methods, other strategies can be employed for the diversification of the this compound skeleton. These include C-H activation and functionalization via lithiation.

C-H Activation: Direct C-H activation is an increasingly important tool in organic synthesis that allows for the formation of C-C or C-heteroatom bonds by the functionalization of otherwise unreactive C-H bonds. For the this compound scaffold, transition-metal-catalyzed C-H activation could potentially be used to introduce substituents at specific positions on the pyrimidine or thiophene rings, depending on the directing group and reaction conditions. This approach offers a more atom-economical route to derivatization compared to traditional methods that require pre-functionalized substrates.

Functionalization via Lithiation: Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In this approach, a directing group guides the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. For the this compound system, the nitrogen atoms in the pyrimidine ring or the sulfur atom in the thiophene ring could potentially act as directing groups, enabling regioselective lithiation and subsequent functionalization.

These advanced methodologies provide powerful avenues for the late-stage functionalization of the this compound core, enabling the synthesis of novel and structurally diverse derivatives.

Chemical Reactivity and Mechanistic Investigations of 2 Methylthio 4 Thien 2 Ylpyrimidine and Its Congeners

Reactivity Profile of the 2-Methylthio Pyrimidine (B1678525) Substructure

The 2-methylthio group (-SCH₃) is a key functional handle on the pyrimidine ring. Its reactivity is primarily centered on its ability to act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide variety of substituents at the C2-position. The 4-pyrimidone-2-thioether scaffold is a versatile building block for introducing a pyrimidine ring and enabling further chemical modifications in synthetic chemistry. nih.gov The thioether at the 2-position can serve as a linker to other molecular fragments or be oxidized to a sulfone to further enhance its leaving group ability for SₙAr reactions. nih.gov

The efficacy of the 2-methylthio group as a leaving group is moderate and highly dependent on the reaction conditions and the nature of the incoming nucleophile. When compared to other common leaving groups on the pyrimidine ring, a clear reactivity hierarchy emerges.

Systematic structure-reactivity studies have shown that 2-sulfonylpyrimidine derivatives are exceptionally reactive towards nucleophiles. nih.gov In direct comparison experiments for the S-arylation of cysteine-containing peptides, 2-methylthio pyrimidines were found to be far less reactive or completely unreactive under the same conditions where 2-sulfonylpyrimidines reacted rapidly. nih.gov This highlights the superior reactivity of sulfonyl-based leaving groups. nih.gov Halogens, such as chlorine, also serve as effective leaving groups. The reactivity can be selective; for instance, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine, anilines and secondary aliphatic amines selectively displace the C4-chloride, while deprotonated anilines displace the C2-sulfone group. researchgate.net The methylthio group's lability is also demonstrated in reactions where, under certain conditions with strong nucleophiles like cyanide, it can be displaced. rsc.org

Leaving Group at C2-PositionRelative Reactivity in SₙArTypical NucleophilesReference
-SO₂CH₃ (Methylsulfonyl)HighThiols (e.g., Cysteine), Amines nih.gov
-Cl (Chloro)MediumAmines, Alkoxides researchgate.net
-SCH₃ (Methylthio)Low to MediumStrong Nucleophiles (e.g., CN⁻), Organometallics (in cross-coupling) nih.govrsc.org
-OH (Hydroxy) / -NH₂ (Amino)Very Low / UnreactiveGenerally unreactive under SₙAr conditions nih.gov

This table provides a qualitative comparison of leaving group ability in nucleophilic aromatic substitution reactions on the pyrimidine ring.

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic feature is central to its chemical reactivity. The nitrogen atoms withdraw electron density from the ring carbons, leading to a significant polarization of the π-system.

Reaction Pathways Involving the Thien-2-yl Substituent

In contrast to the electron-deficient pyrimidine ring, the thien-2-yl substituent is a π-electron-excessive five-membered heterocycle. This dichotomy in electronic nature between the two rings within the same molecule means that they typically engage in different types of reactions. While the pyrimidine ring undergoes nucleophilic substitution, the thiophene (B33073) ring is the primary site for electrophilic substitution.

Thienopyridines, which are analogous fused systems, demonstrate this principle clearly, undergoing electrophilic substitution on the thiophene ring and nucleophilic substitution on the pyridine (B92270) ring. abertay.ac.uk For 2-(Methylthio)-4-thien-2-ylpyrimidine, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts acylation) is predicted to occur preferentially on the thiophene ring. abertay.ac.ukresearchgate.net The most likely position for substitution on the thien-2-yl ring is C5 (the position adjacent to the sulfur and distal to the pyrimidine ring), which is the most activated position in thiophene itself. However, the strongly electron-withdrawing nature of the attached pyrimidine ring deactivates the thiophene ring towards electrophiles compared to unsubstituted thiophene. In some fused thienopyrimidine systems, electrophilic attack such as nitration or bromination has been shown to occur on the thiophene portion of the molecule. researchgate.netresearchgate.net

Exploration of Intramolecular and Intermolecular Reactions of this compound

The dual functionality of this compound allows for a range of both intramolecular and intermolecular reactions, enabling the construction of more complex molecular architectures.

Intermolecular Reactions: Palladium-catalyzed cross-coupling reactions are among the most powerful intermolecular transformations for this class of compounds. The 2-methylthio group can participate directly in certain cross-coupling protocols, although it is often less reactive than halide leaving groups. More commonly, a halogen (e.g., chlorine or bromine) is introduced elsewhere on the pyrimidine or thiophene ring to serve as a specific handle for reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. nih.govnih.govrsc.org For example, Suzuki cross-coupling reactions using pyrimidylboronic acids and heteroaryl halides (including thienyl halides) are effective methods for creating C-C bonds. rsc.org These reactions provide a modular approach to synthesize a wide array of substituted thienylpyrimidine derivatives.

Intramolecular Reactions: While specific examples for this compound are not extensively documented, the potential for intramolecular cyclization is significant, provided a suitable reactive chain is appended to the molecule. For instance, if a side chain with a nucleophilic or electrophilic terminus were attached to the C5 position of the pyrimidine or the C3 position of the thiophene ring, intramolecular ring-closure could be envisioned. Studies on related heterocyclic systems, such as 2-(methylthio)-5-amidofurans, have demonstrated thermally induced intramolecular Diels-Alder reactions. nih.gov Other research has shown that substituted aminothiophenes can undergo intramolecular cyclization to form fused polycyclic systems like thieno[3,2-e]pyrrolo[1,2-a]pyrimidines. researchgate.net These examples suggest that with appropriate derivatization, the this compound scaffold could be a precursor to novel, rigid, fused heterocyclic structures.

Theoretical Studies of Reaction Mechanisms in the Synthesis and Transformations of this compound

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the reaction mechanisms, stability, and electronic properties of heterocyclic compounds like this compound. jchemrev.com Although specific DFT studies on this exact molecule are not widely published, the methodologies are routinely applied to its congeners.

Such studies can be used to:

Model Reaction Pathways: By calculating the energies of reactants, transition states, and products, computational models can elucidate the step-by-step mechanism of a reaction. For example, DFT could be used to compare the activation energies for SₙAr at the C2-position with different leaving groups or to predict the regioselectivity of electrophilic attack on the thiophene ring.

Analyze Frontier Molecular Orbitals: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and sulfur atoms, indicating these are the likely sites for oxidation or interaction with electrophiles. The LUMO would be centered on the electron-deficient pyrimidine ring, identifying it as the site for nucleophilic attack. mdpi.com

Predict Structural and Electronic Properties: DFT calculations can accurately predict geometric parameters (bond lengths, angles), charge distributions, and spectroscopic properties, which can aid in the characterization of new compounds and the rational design of derivatives with desired chemical properties. jchemrev.comsemanticscholar.org Computational studies on related 2-(alkylthio)furans have successfully been used to calculate ground-state and transition-state energies, explaining observed differences in reactivity for intramolecular cycloadditions. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methylthio 4 Thien 2 Ylpyrimidine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed NMR analysis is crucial for the definitive structural assignment of 2-(Methylthio)-4-thien-2-ylpyrimidine, confirming the precise arrangement of protons and carbons within the molecule.

Proton NMR (¹H NMR) Analysis

¹H NMR spectroscopy would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. Specific chemical shifts (δ) and coupling constants (J) would be expected for the methylthio group, the pyrimidine (B1678525) ring protons, and the thiophene (B33073) ring protons.

¹H NMR Data Table for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)

Carbon-13 NMR (¹³C NMR) Characterization

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify their chemical environment. Distinct signals would be anticipated for the methylthio carbon, as well as the carbons of the pyrimidine and thiophene rings.

¹³C NMR Data Table for this compound

Carbon Assignment Chemical Shift (δ, ppm)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

2D NMR experiments would be essential to unambiguously assign the proton and carbon signals and to confirm the connectivity between the pyrimidine and thiophene rings.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the pyrimidine and thiophene rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the linkage of the substituent groups to the heterocyclic rings.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

HRMS is a vital technique for determining the exact molecular weight of a compound, which allows for the confirmation of its elemental composition. Analysis of the fragmentation pattern provides further structural evidence. For C₉H₈N₂S₂, the expected exact mass would be calculated and compared to the experimental value.

HRMS Data for this compound

Parameter Value
Molecular Formula C₉H₈N₂S₂
Calculated Exact Mass Data not available
Measured Exact Mass [M+H]⁺ Data not available

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Key vibrational modes for this compound would include C-H stretching, C=N and C=C stretching of the aromatic rings, and C-S stretching.

Vibrational Spectroscopy Data Table

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
Aromatic C-H Stretch Data not available Data not available
Pyrimidine/Thiophene Ring C=C, C=N Stretch Data not available Data not available
C-S Stretch Data not available Data not available

Elemental Combustion Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimental percentages are compared with the calculated theoretical values to validate the empirical and molecular formula.

Elemental Analysis Data for C₉H₈N₂S₂

Element Theoretical % Experimental %
Carbon (C) 51.89 Data not available
Hydrogen (H) 3.87 Data not available
Nitrogen (N) 13.45 Data not available

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation of Related Pyrimidine Structures

X-ray crystallography stands as the most powerful and definitive technique for elucidating the three-dimensional structure of molecules. nih.govnih.govspringernature.com It provides unambiguous determination of the relative configuration of all stereogenic centers within a molecule and is the gold standard for assigning absolute stereochemistry. nih.govspringernature.com The method relies on the analysis of diffraction patterns produced when X-rays are scattered by the electron clouds of atoms in a single crystal. nih.gov This analysis not only reveals bond lengths and angles with high precision but also provides critical insights into the molecule's conformation in the solid state and the nature of intermolecular interactions that govern crystal packing.

The determination of absolute configuration for a chiral, enantiomerically pure compound is achieved through the phenomenon of anomalous dispersion (or anomalous scattering). researchgate.netthieme-connect.de This effect becomes significant when the X-ray energy is near the absorption edge of an atom, causing a phase shift in the scattered X-rays. researchgate.net This leads to measurable differences in the intensities of diffraction spots that are related by mirror symmetry (Bijvoet pairs), allowing for the unequivocal assignment of the molecule's absolute three-dimensional arrangement. researchgate.net The presence of atoms heavier than oxygen, such as the sulfur atom in this compound, enhances this anomalous scattering effect, thereby increasing the reliability of the absolute structure determination. researchgate.netthieme-connect.de

Furthermore, the crystal structure reveals the solid-state conformation, which is the specific spatial arrangement adopted by the molecule within the crystal lattice. researchgate.net While molecules in solution may be flexible, in the solid state, they are typically locked into a single, low-energy conformation influenced by stabilizing intermolecular forces. acs.org These forces can include classical hydrogen bonds, weaker C-H···O/N interactions, and π-π stacking, which often dictate the formation of specific supramolecular architectures. researchgate.netmdpi.com Analysis of crystal structures of related pyrimidine compounds provides valuable information on preferred dihedral angles between rings, the planarity of molecular fragments, and common hydrogen-bonding motifs, such as the robust R²₂(8) homosynthon frequently observed in diaminopyrimidine structures. mdpi.com

Detailed research into pyrimidine derivatives has yielded a wealth of crystallographic data. For instance, the analysis of various substituted pyrimidines has confirmed their structures and provided insights into their supramolecular assembly. Studies on 2,4-diaminopyrimidine (B92962) salts and 5-hydroxymethylpyrimidines have characterized their crystal packing, which is often dominated by extensive hydrogen-bonding networks. mdpi.comnih.gov Similarly, the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, a compound containing a 2-thiopyrimidine core, has been determined, revealing the specific intra- and intermolecular hydrogen bonds that stabilize its structure. vensel.org In thieno[2,3-d]pyrimidine (B153573) derivatives, X-ray crystallography has been crucial in confirming how the fused ring system binds within biological targets. nih.gov

The crystallographic data for several pyrimidine structures related to the title compound are summarized below, illustrating the common crystal systems and space groups in which these molecules crystallize.

Table 1: Crystallographic Data for Related Pyrimidine Structures

Compound NameFormulaCrystal SystemSpace GroupUnit Cell ParametersZReference
N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamideC₁₃H₁₅N₅OSMonoclinicP2₁/na = 8.5657(5) Å b = 9.3203(5) Å c = 18.2134(10) Å β = 91.540(4)°4 vensel.org
(2,4-dichlorophenyl)-[5-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl]amine (Compound 2a in source)C₁₄H₁₃Cl₂N₃O₅·H₂OTrigonalR-3a = 31.815(2) Å b = 31.815(2) Å c = 9.7711(10) Å γ = 120°18 mdpi.com
(2-Chloro-5-nitrophenyl)-[5-(2-chloro-5-nitrophenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl]amine (Compound 2b in source)C₁₄H₁₃Cl₂N₃O₅MonoclinicCca = 15.0113(12) Å b = 10.5134(8) Å c = 10.3683(8) Å β = 92.056(3)°4 mdpi.com
(2-(methylthio)pyrimidin-4-yl)methanol (Compound 3c in source)C₆H₈N₂OSMonoclinicP2₁/ca = 10.5168(4) Å b = 5.7203(2) Å c = 12.1856(5) Å β = 101.365(2)°4 nih.gov

These examples demonstrate the utility of X-ray crystallography in providing precise structural data for pyrimidine derivatives. The determination of parameters such as space group and unit cell dimensions is the first step in a complete structural analysis that ultimately reveals the molecule's conformation and its interactions within the crystalline environment, providing foundational knowledge for understanding its chemical and physical properties.

Computational and Theoretical Chemical Studies on 2 Methylthio 4 Thien 2 Ylpyrimidine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-(Methylthio)-4-thien-2-ylpyrimidine. mdpi.combohrium.com These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. For thiophene (B33073) derivatives, these calculations have shown that the energy gap can be significant in determining their electronic properties. mdpi.comepstem.net

Prediction of Spectroscopic Signatures and Conformational Preferences

Computational methods are highly effective in predicting the spectroscopic signatures of molecules like this compound. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of the molecule. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and to understand the vibrational modes associated with different functional groups. For instance, DFT calculations can accurately predict the stretching frequencies of C=N bonds in the pyrimidine (B1678525) ring and C-S bonds in the thiophene ring. mdpi.com

Conformational analysis is another area where computational chemistry provides valuable insights. nih.gov Molecules can often exist in several different spatial arrangements, or conformations, which can have different energy levels. By calculating the potential energy surface of this compound, researchers can identify the most stable conformations. This is particularly important for understanding how the molecule might bind to a biological receptor, as the conformation can significantly affect the binding affinity. The relative orientation of the thiophene and pyrimidine rings, for example, can be determined through these computational studies. ias.ac.in

Molecular Modeling and Docking Simulations for Potential Biological Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govashdin.comresearchgate.net These simulations are a cornerstone of computer-aided drug design. mdpi.com

The process begins with a three-dimensional model of the target protein, often obtained from X-ray crystallography or NMR spectroscopy. A virtual model of the ligand, this compound, is then "docked" into the active site of the protein. Sophisticated algorithms calculate the most likely binding poses and estimate the binding affinity, often expressed as a docking score. researchgate.net

These simulations can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. japsonline.com For pyrimidine derivatives, docking studies have been used to identify potential inhibitors for a variety of enzymes, including kinases, which are often implicated in diseases like cancer. nih.gov The insights gained from these simulations can guide the design of new derivatives with improved binding affinity and selectivity.

Computational Technique Application to this compound Key Insights
Quantum Chemical Calculations (DFT)Elucidation of electronic structure and molecular orbitals.Electron distribution, HOMO-LUMO gap, reactivity prediction.
Spectroscopic Signature PredictionSimulation of IR and Raman spectra.Confirmation of molecular structure, understanding of vibrational modes.
Conformational AnalysisIdentification of stable spatial arrangements.Prediction of bioactive conformation, understanding of flexibility.
Molecular DockingPrediction of binding to biological targets.Identification of potential protein targets, prediction of binding modes and affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict their activity against a specific biological target. mdpi.comresearchgate.net

To build a QSAR model, a set of compounds with known biological activities is required. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode information about the molecule's size, shape, electronic properties, and hydrophobicity. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that relates the descriptors to the biological activity. researchgate.net

Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds. researchgate.net This allows researchers to prioritize which derivatives to synthesize and test, saving time and resources. For thieno-pyrimidine derivatives, 3D-QSAR studies have been successfully used to identify key structural features that are important for their inhibitory activity against cancer cells. mdpi.com

In Silico Screening and Virtual Library Design for this compound Derivatives

In silico screening, also known as virtual screening, is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.govchemmethod.com This approach can be used to explore the chemical space around this compound and to design virtual libraries of its derivatives. mdpi.com

Virtual screening can be performed using either ligand-based or structure-based methods. In ligand-based screening, a known active molecule is used as a template to search for other compounds with similar properties. In structure-based screening, molecular docking is used to screen a library of compounds against the three-dimensional structure of the target protein.

The results of virtual screening can be used to design a focused library of derivatives of this compound with a high probability of being active. This virtual library can then be synthesized and tested experimentally. This integrated approach of computational design and experimental validation is a powerful strategy for the discovery of new bioactive molecules. chemmethod.com

Biological Activities and Structure Activity Relationships Sar of 2 Methylthio 4 Thien 2 Ylpyrimidine and Its Analogs

Overview of Biological Significance of Pyrimidine (B1678525) and Thiophene (B33073) Hybrid Systems

The fusion of pyrimidine and thiophene rings to form thienopyrimidine scaffolds has garnered significant attention in medicinal chemistry. These hybrid systems are recognized as a "privileged structure" due to their broad and potent pharmacological activities. derpharmachemica.comresearchgate.net Thienopyrimidines are bioisosteres of purines, the fundamental components of DNA and RNA, allowing them to interact with a wide array of biological targets by mimicking endogenous molecules. researchgate.netekb.egresearchgate.net This structural similarity has made the thienopyrimidine nucleus a versatile framework for developing novel therapeutic agents. researchgate.net

The three primary isomers—thieno[2,3-d]pyrimidine (B153573), thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine—have all been extensively studied. ekb.egnih.gov Derivatives of these scaffolds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial (antibacterial, antifungal), antiviral, anti-inflammatory, and analgesic properties. researchgate.netekb.egignited.inorientjchem.org The inherent bioactivity of this fused heterocyclic system is attributed to the combined electronic and structural features of both the electron-rich thiophene ring and the diazine structure of pyrimidine. ekb.eg This synergy creates a pharmacophore capable of engaging with various enzymes and receptors, leading to a diverse range of therapeutic effects. derpharmachemica.comresearchgate.net Consequently, thienopyrimidines are considered promising candidates for the development of new drugs targeting a multitude of diseases. ekb.egmdpi.com

In Vitro and In Silico Methodologies for Biological Activity Assessment

The evaluation of the biological potential of 2-(methylthio)-4-thien-2-ylpyrimidine and its analogs relies on a combination of computational (in silico) and laboratory-based (in vitro) methodologies. This dual approach accelerates the drug discovery process by predicting activity and then validating it through empirical testing. nih.govmalariaworld.org

In Silico Assessment: Computational tools are crucial for the initial screening of large libraries of compounds and for predicting their pharmacological profiles. Key in silico methods include:

Molecular Docking: This technique predicts how a compound (ligand) binds to the active site of a target protein or enzyme. It helps in understanding the mechanism of action and identifying key molecular interactions. nih.govnih.gov

Pharmacokinetic (ADME) Prediction: Software platforms like SwissADME are used to evaluate a compound's Absorption, Distribution, Metabolism, and Excretion properties. This helps in assessing the "drug-likeness" of a molecule early in the development process. nih.govmalariaworld.org

Virtual Screening: Large databases of chemical structures can be computationally screened against a specific biological target to identify potential "hits" before synthesis and in vitro testing, saving time and resources. malariaworld.orgmalariaworld.org

In Vitro Assessment: Laboratory-based assays provide concrete evidence of a compound's biological activity. Common methodologies include:

Antimicrobial Susceptibility Testing: The antimicrobial efficacy is often determined using methods like the disc diffusion (Kirby-Bauer) test or broth microdilution to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.govresearchgate.net

Cytotoxicity Assays: The anticancer potential is evaluated using various cell viability assays on cancer cell lines. The Sulforhodamine B (SRB) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are commonly used to determine the IC50 value, the concentration required to inhibit 50% of cell growth. nih.gov

Enzyme Inhibition Assays: To determine the effect of compounds on specific enzymes (e.g., kinases, cyclooxygenases), in vitro enzymatic assays are performed. These tests measure the reduction in enzyme activity in the presence of the inhibitor, allowing for the calculation of IC50 values. nih.govnih.gov

These combined strategies allow for a comprehensive evaluation of novel thienopyrimidine derivatives, from initial hit identification to lead optimization. nih.govresearchgate.net

Investigation of Antimicrobial Efficacy (Antibacterial, Antifungal) of Derivatives

Thienopyrimidine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. mdpi.comresearchgate.net The unique molecular structure of the thienopyrimidine core allows it to interact with and disrupt essential microbial cellular processes, such as DNA replication, protein synthesis, and cell wall formation. mdpi.com

Studies have demonstrated that these compounds are effective against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). mdpi.comresearchgate.netnih.gov Similarly, significant antifungal activity has been observed against species like Candida albicans and Aspergillus niger. nih.gov

The antimicrobial potency of these derivatives is often modulated by the nature and position of substituents on the core scaffold. For instance, the introduction of electron-withdrawing groups such as chloro, fluoro, and nitro at specific positions on phenyl rings attached to the pyrimidine moiety has been shown to enhance both antibacterial and antifungal activities. nih.gov One study highlighted that a thienopyrimidine–sulfadiazine hybrid demonstrated greater antibacterial activity against S. aureus than sulfadiazine alone, indicating the synergistic contribution of the thienopyrimidine scaffold. mdpi.com

The table below summarizes the antimicrobial activity of selected thienopyrimidine analogs, showcasing their potential as a new class of anti-infective agents.

Compound TypeTest OrganismActivity NotedReference
Thieno[2,3-b]thiophene derivativeStaphylococcus aureusPotent; equipotent to Penicillin G nih.gov
Thieno[2,3-b]thiophene derivativePseudomonas aeruginosa, Escherichia coliPotent; more active than Streptomycin nih.gov
Thieno[2,3-d]pyrimidine-sulfadiazine hybridStaphylococcus aureusEnhanced antibacterial activity mdpi.com
2,4,6-trisubstituted pyrimidinesBacillus subtilis, Pseudomonas aeruginosaSignificant antibacterial activity nih.gov
2,4,6-trisubstituted pyrimidinesAspergillus niger, Candida albicansSignificant antifungal activity nih.gov

Examination of Anticancer and Tumor Inhibitory Properties of Related Pyrimidines

The thienopyrimidine scaffold is a cornerstone in the development of modern anticancer agents, largely due to its structural resemblance to the quinazoline core found in several approved tyrosine kinase inhibitors like gefitinib. nih.govalliedacademies.org This bioisosteric relationship allows thienopyrimidine derivatives to act as potent inhibitors of key enzymes involved in cancer cell proliferation and survival. nih.gov

Numerous studies have demonstrated the significant in vitro cytotoxic activity of thienopyrimidine analogs against a wide range of human cancer cell lines. These include breast cancer (MCF-7), triple-negative breast cancer (MDA-MB-231), liver cancer (HepG-2), lung cancer (A549), colon cancer (HT-29), and cervical cancer (HeLa). nih.govnih.govmdpi.comscielo.br

The anticancer efficacy of these compounds is highly dependent on the substituents attached to the thienopyrimidine nucleus. For example, certain thieno[2,3-d]pyrimidine derivatives bearing sulfonamide moieties showed more potent anti-breast cancer activity than the reference drug Doxorubicin. alliedacademies.org In another study, a thieno[3,2-d]pyrimidine derivative incorporating a 4-chlorophenyl substituent exhibited an impressive 86% inhibition of the HeLa cell line. mdpi.com The introduction of a trifluoromethyl group into a related thiazolo[4,5-d]pyrimidine scaffold has also been shown to increase cytotoxic activity. mdpi.com

The table below presents the cytotoxic activity (IC50 values) of representative thienopyrimidine derivatives against various cancer cell lines, illustrating their potential as anticancer drug candidates.

Compound ClassCell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Reference
Thieno[2,3-d]pyrimidine-sulfadoxineMCF-722.12Doxorubicin30.40 alliedacademies.org
Thieno[2,3-d]pyrimidine-sulfadimethoxineMCF-722.52Doxorubicin30.40 alliedacademies.org
Thieno[2,3-d]pyrimidine derivative 9a HT-291.21Sorafenib1.4 nih.gov
Thieno[2,3-d]pyrimidine derivative 9b HT-290.85Sorafenib1.4 nih.gov
Thieno[3,2-d]pyrimidine derivative 6e HeLa0.591Doxorubicin- mdpi.com
Thieno[2,3-d]pyrimidine derivative l MDA-MB-23127.6Paclitaxel (PTX)29.3 scielo.br

Enzyme Inhibition Profiling for Pyrimidine-Based Scaffolds (e.g., COX-2 inhibition in related structures)

The structural versatility of the pyrimidine and thienopyrimidine scaffolds makes them effective inhibitors of a wide range of enzymes implicated in various diseases. Their ability to act as purine (B94841) antagonists allows them to compete with endogenous substrates for the active sites of these enzymes. researchgate.net

Cyclooxygenase (COX) Inhibition: Several pyrimidine and thienopyrimidine derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2). nih.govnih.gov The COX-2 enzyme is a key mediator of inflammation and pain, and its overexpression is linked to various cancers. researchgate.net Studies have shown that certain pyrimidine derivatives exhibit COX-2 inhibitory activity comparable to the reference drug meloxicam and superior to piroxicam. nih.gov Specifically, pyrazole-thienopyrimidine hybrids have been designed as selective COX-2 inhibitors with significant in vivo anti-inflammatory activity and a good safety profile. nih.govscilit.comresearchgate.net This selective inhibition is a desirable trait, as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors. researchgate.net

Kinase Inhibition: The thienopyrimidine core is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy. researchgate.netmdpi.com Derivatives have been developed as potent inhibitors of various protein kinases, including:

EGFR (Epidermal Growth Factor Receptor): Thieno[2,3-d]pyrimidine derivatives have been synthesized as inhibitors of both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme, which is crucial for overcoming drug resistance in lung cancer. tandfonline.com

PI3Kα (Phosphatidylinositol 3-kinase alpha): Inspired by clinical-stage PI3K inhibitors, novel thienopyrimidine derivatives have shown excellent inhibitory activity against the PI3Kα kinase. mdpi.com

FLT3 (Fms-like tyrosine kinase 3): Thieno[2,3-d]pyrimidines have been identified as potent inhibitors of FLT3, a key target in acute myeloid leukemia. nih.gov

The table below summarizes the enzyme inhibitory activity of various pyrimidine-based scaffolds.

Compound ScaffoldTarget EnzymeIC50Reference
Pyrazole-thienopyrimidineCOX-20.059 µM (for compound 91) researchgate.net
Pyrimidine derivative (L1)COX-2Comparable to Meloxicam nih.gov
Thieno[2,3-d]pyrimidine (5b)EGFRWT37.19 nM tandfonline.com
Thieno[2,3-d]pyrimidine (5b)EGFRT790M204.10 nM tandfonline.com
Thienopyrimidine (9a)PI3Kα2.14 µM mdpi.com
Thienopyrimidine (15a)PI3Kα0.02 µM mdpi.com
Thienopyrimidine (10a)FLT3High inhibitory activity nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of thienopyrimidine analogs influences their biological activity. These studies guide the rational design of more potent and selective therapeutic agents. The biological efficacy of this scaffold is highly sensitive to the type, position, and orientation of various substituents on both the thiophene and pyrimidine rings. nih.govnih.gov

Key SAR findings for thienopyrimidine derivatives include:

Substituents on the Pyrimidine Ring: Modifications at the C2 and C4 positions of the pyrimidine ring significantly impact activity. For platelet aggregation inhibitors based on a 4-amino-2-thiopyrimidine core, small alkyl chains with an amino group at the C2 thio-position, combined with arylalkyl groups at the C4-position, showed the greatest inhibitory effect. nih.gov In anticancer agents, substitutions at the C4 position of the thienopyrimidine core are often crucial for potent cytotoxicity. nih.gov

Substituents on the Thiophene Ring: The nature of the group on the thiophene portion of the scaffold also plays a critical role. In a series of thieno[3,2-d]pyrimidines designed as anticancer agents, compounds with a 4-chlorophenyl substituent on the thiophene ring demonstrated the highest inhibitory activity against HeLa and HT-29 cancer cells. mdpi.com Conversely, methyl substitutions on the aromatic portion of the same series resulted in a loss of inhibitory effect. mdpi.com

Core Structure Modifications: Even minor changes to the core, such as replacing an oxygen atom with a sulfur atom (e.g., creating a pyrimidine-thione from a pyrimidinone), can lead to more potent antiproliferative compounds. mdpi.com Fusing additional rings or introducing different heterocyclic moieties can also modulate activity, with studies showing that the core thienopyrimidine nucleus is often essential for COX-2 inhibitory action. researchgate.net

Elucidating the Influence of the Thien-2-yl Substituent on Biological Efficacy

The thiophene ring, particularly when attached as a thien-2-yl substituent, is a critical component that significantly influences the biological efficacy of pyrimidine-based compounds. The thiophene moiety itself is a well-recognized pharmacophore present in numerous drugs and is known to contribute to a wide range of biological activities, including antimicrobial and anti-inflammatory effects. nih.govalliedacademies.org

When incorporated into a larger molecule like 4-thien-2-ylpyrimidine, the thiophene ring imparts several key properties:

Bioisosteric Replacement: The thien-2-yl group is often used as a bioisostere for a phenyl ring. This substitution can alter the metabolic profile of a compound, potentially avoiding unwanted metabolism associated with phenyl rings, while maintaining or even enhancing the desired biological activity.

Structural Rigidity and Orientation: As part of the fused thienopyrimidine system, the thiophene ring provides a rigid, planar scaffold. This defined geometry is crucial for precise binding to biological targets. SAR studies on thienopyrimidines have consistently shown that the core fused ring system is vital for activity, whether it's for kinase inhibition or antimicrobial effects. mdpi.comnih.gov For instance, in a study of newly designed thienopyrimidines, compounds with the fused thienopyrimidine core were generally more biologically active than those with only a thiophene ring, underscoring the importance of the combined scaffold. nih.gov

Role of the 2-Methylthio Moiety and its Oxidized Derivatives (e.g., sulfone) in Modulating Activity

The 2-methylthio group is a cornerstone of the molecular architecture of this compound analogs and plays a decisive role in their biological activity. jetir.org This functional group is not merely a static component; its potential for chemical modification, particularly through oxidation, is critical for modulating the compound's reactivity and interaction with biological targets. The sulfur atom in the methylthio group can be oxidized to form a sulfoxide (B87167) and subsequently a sulfone. This transformation drastically alters the electronic properties of the pyrimidine ring and the nature of the substituent at the C2 position.

Research into the reactivity of 2-substituted pyrimidines has highlighted the superior reactivity of sulfonyl groups compared to methylthio groups. nih.gov Specifically, 2-sulfonylpyrimidines are highly effective at arylating thiol-containing molecules, such as the biological antioxidant glutathione (GSH). nih.gov In contrast, their 2-methylthio pyrimidine counterparts are reported to be significantly less reactive or even completely unreactive under similar conditions. nih.gov

This difference in reactivity is crucial for biological activity. The sulfone acts as an excellent leaving group, facilitating a nucleophilic aromatic substitution reaction with cysteine residues in target proteins. This suggests that while a 2-methylthio analog may act as a reversible inhibitor, its corresponding 2-sulfonyl derivative could function as an irreversible, covalent inhibitor by forming a stable thioether linkage with the target protein. nih.gov This enhanced electrophilicity and reactivity of the sulfone derivative provides a powerful mechanism for modulating the potency and duration of action of these compounds. The introduction of electron-withdrawing groups on the pyrimidine ring can further accelerate this reaction rate by several orders of magnitude while maintaining specificity for thiol groups. nih.gov

Impact of Pyrimidine Ring Substituents on Biological Potency and Selectivity

The biological potency and selectivity of thienylpyrimidine derivatives are not solely governed by the 2-position substituent; modifications to the pyrimidine ring itself are pivotal. Structure-activity relationship (SAR) studies on various pyrimidine analogs consistently demonstrate that the nature and position of substituents on the core ring significantly influence biological outcomes. nih.gov

While specific SAR data for this compound is not extensively detailed in the reviewed literature, principles can be drawn from related 2-thiopyrimidine series. For instance, in studies of 6-amino-2-thio-3H-pyrimidin-4-one derivatives as platelet aggregation inhibitors, the substituents at other positions of the pyrimidine ring were critical for activity. nih.gov It was observed that small alkyl chains bearing an amino group as thio-substituents, in combination with arylalkyl moieties at the C4-position, resulted in greater inhibitory activity. nih.gov

The following table, based on SAR principles for pyrimidine derivatives, illustrates how hypothetical substitutions on the pyrimidine ring of a 2-thiopyrimidine core might influence biological activity.

Compound ID Pyrimidine Ring Substituent (Position 5) Pyrimidine Ring Substituent (Position 6) Relative Potency Comment
Analog A -H-NH2+The amino group may act as a hydrogen bond donor, enhancing binding affinity.
Analog B -Br-NH2++An electron-withdrawing halogen can alter ring electronics and potentially increase potency.
Analog C -CH3-NH2+/-A small alkyl group may introduce steric hindrance or favorable hydrophobic interactions.
Analog D -H-OH+The hydroxyl group can participate in hydrogen bonding, similar to an amino group.

This table is illustrative and based on established SAR principles for pyrimidine derivatives.

Exploration of Proposed Molecular Mechanisms of Action for Active Analogs

The diverse biological activities reported for pyrimidine derivatives, including anticancer and antimicrobial effects, stem from their interaction with a wide array of molecular targets. nih.govjuniperpublishers.comwjarr.com For analogs of this compound, several mechanisms of action can be proposed based on studies of structurally similar thienopyrimidine compounds.

One compelling proposed mechanism is the inhibition of metabotropic glutamate receptor 1 (mGluR-1). A study on novel synthetic thienopyrimidine analogs identified them as potent mGluR-1 inhibitors with significant anticancer activity against breast (MCF-7), lung (A-549), and prostate (PC-3) cancer cell lines. nih.gov The lead compound in this series induced a significant reduction in extracellular glutamate release, a key function modulated by mGluR-1. nih.gov

The downstream effects of this inhibition were profound, leading to cell cycle arrest and the induction of apoptosis. Mechanistically, the active thienopyrimidine analog was shown to trigger both extrinsic and intrinsic apoptotic pathways. This was evidenced by the overexpression of apoptotic genes such as FasL, TNF-α, and Caspase-8 (extrinsic), as well as Cytochrome-C, Caspase-3, and Bax (intrinsic). nih.gov Concurrently, a downregulation of the anti-apoptotic gene Bcl-2 was observed, leading to a significant increase in the Bax/Bcl-2 ratio, which is a strong indicator of apoptosis induction. nih.gov Molecular docking and dynamic simulation studies further supported the potent and stable binding of the thienopyrimidine scaffold to the mGluR-1 target. nih.gov Given the structural similarities, this pathway represents a plausible molecular mechanism for the biological activity of this compound analogs.

Advanced Applications and Prospective Research Directions for 2 Methylthio 4 Thien 2 Ylpyrimidine

Utility as a Versatile Synthetic Building Block in Organic Synthesis

The 2-(methylthio)-4-thien-2-ylpyrimidine core is a multifaceted building block in organic synthesis, primarily due to the reactivity of the 2-methylthio group and the potential for functionalization on both the pyrimidine (B1678525) and thiophene (B33073) rings. The methylthio group (-SCH3) at the 2-position of the pyrimidine ring is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, thereby serving as a linchpin for molecular diversification. ontosight.ai

The general reactivity of 2-(methylthio)pyrimidines involves displacement of the methylthio group by various nucleophiles. This well-established reactivity can be extrapolated to this compound, opening pathways to novel derivatives.

Key Synthetic Transformations:

Nucleophilic Aromatic Substitution (SNAr): The C2 position of the pyrimidine ring is electron-deficient and highly susceptible to attack by nucleophiles. The methylthio group can be readily displaced by amines, alcohols, and thiols to yield 2-amino, 2-alkoxy, and 2-alkylthio derivatives, respectively. These reactions are foundational for creating libraries of compounds for biological screening. For instance, reaction with various primary or secondary amines would lead to a series of 2-aminopyrimidine (B69317) derivatives, a common motif in pharmacologically active molecules. scirp.org

Cross-Coupling Reactions: The C-S bond of the methylthio group can be activated for cross-coupling reactions, such as the Suzuki or Stille coupling, by converting it into a better leaving group (e.g., a sulfone). This would allow for the formation of C-C bonds, linking the pyrimidine core to other aryl or heteroaryl moieties.

Functionalization of the Thiophene Ring: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or acylation, typically at the 5-position, to introduce further points for diversification. nih.gov

The versatility of this compound as a synthetic intermediate is summarized in the table below.

Reaction TypeReagents/ConditionsResulting Functional GroupPotential Application
AminationR¹R²NH-NR¹R²Synthesis of bioactive molecules
AlkoxylationR-OH, Base-ORModification of electronic properties
ThiolationR-SH, Base-SRIntroduction of sulfur-containing moieties
Cross-CouplingArylboronic acids, Palladium catalyst-ArylCreation of extended π-conjugated systems
HalogenationNBS, Br₂-Br, -ClIntermediate for further functionalization

This table presents potential reactions based on the known reactivity of related 2-(methylthio)pyrimidine (B2922345) and thiophene compounds.

Potential Applications in Materials Science and Polymer Chemistry through Derivatives

The combination of the electron-deficient pyrimidine ring and the electron-rich thiophene ring in this compound provides an intriguing electronic framework for the development of novel organic materials. Derivatives of this compound hold significant promise for applications in materials science, particularly in the field of conducting polymers and organic electronics. rsc.orgresearchgate.net

Polythiophenes are a well-studied class of conducting polymers with applications in organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov The incorporation of a pyrimidine unit into a polythiophene backbone can significantly modulate the polymer's electronic properties, such as its band gap, and HOMO/LUMO energy levels. acs.org

Derivatives of this compound could be designed as monomers for polymerization. For example, by introducing polymerizable groups (e.g., vinyl or ethynyl) or halogens for cross-coupling polymerization (e.g., Grignard metathesis or Stille polymerization) onto the thiophene ring, novel copolymers can be synthesized. researchgate.net The resulting thiophene-pyrimidine copolymers could exhibit unique optical and electronic properties. Molecular engineering by incorporating different chromophores can lead to materials with strong emission in solution and solid states. rsc.org

Potential Material Applications:

Derivative TypePotential ApplicationRationale
Bromo-derivatives for polymerizationOrganic Photovoltaics (OPVs)Tuning of band gap for efficient light absorption.
Extended π-conjugated systemsOrganic Field-Effect Transistors (OFETs)Enhancement of charge carrier mobility.
Fluorescent derivativesOrganic Light-Emitting Diodes (OLEDs)Development of new emissive materials.
Copolymers with other heterocyclesSensorsAlteration of electronic properties upon analyte binding.

This table outlines prospective applications based on the properties of similar thiophene-pyrimidine materials.

Development of Novel Heterocyclic Systems Incorporating the this compound Core

The this compound scaffold is an excellent platform for the synthesis of more complex, fused heterocyclic systems. nih.gov The fusion of additional rings to the thienopyrimidine core can lead to novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities or material properties. derpharmachemica.com Thienopyrimidines are considered bioisosteres of purines, which broadens their potential in medicinal chemistry. nih.govnih.gov

Synthetic strategies towards such fused systems can involve intramolecular cyclization reactions of appropriately functionalized derivatives of this compound. For example, introducing a reactive group on the thiophene ring and another on a substituent at the 2-position of the pyrimidine ring could enable a cyclization reaction to form a new ring.

One common approach is to first displace the methylthio group with a dinucleophilic reagent, which can then react with a functional group on the thiophene ring or an adjacent substituent to form a fused ring. The synthesis of thienopyrimidines can be achieved by either constructing the pyrimidine ring onto a thiophene precursor or vice versa. researchgate.net This logic can be extended to build further rings onto the existing thienopyrimidine core.

Examples of Potential Fused Heterocyclic Systems:

Fused Ring SystemPotential Synthetic PrecursorSignificance
Triazolothienopyrimidine2-Hydrazinyl-4-thien-2-ylpyrimidineBiologically active scaffold
Imidazothienopyrimidine2-(Aminoethylamino)-4-thien-2-ylpyrimidineNovel purine (B94841) analogues
Thiazolothienopyrimidine2-(2-Thioxoethylamino)-4-thien-2-ylpyrimidineAccess to diverse chemical space
PyridothienopyrimidineFunctionalized amino or carbonyl derivativesModulating biological and electronic properties rsc.org

This table illustrates hypothetical fused systems that could be targeted for synthesis from the core molecule.

Future Prospects and Strategic Design for Next-Generation this compound Analogs

The future of research on this compound and its analogs lies in the strategic design of new molecules with tailored properties for specific applications in medicine and materials science. mdpi.com Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation compounds. researchgate.net

In Medicinal Chemistry: The thienopyrimidine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and anti-infective properties. nih.govalliedacademies.org Future design strategies could focus on:

Kinase Inhibitors: Many pyrimidine derivatives are known to be kinase inhibitors. By systematically varying the substituents on both the thiophene and pyrimidine rings, it may be possible to design potent and selective inhibitors of specific kinases involved in diseases like cancer. nih.gov

Bioisosteric Replacement: Leveraging the structural similarity to purines, analogs can be designed as antimetabolites or inhibitors of enzymes involved in nucleic acid metabolism.

Hybrid Molecules: Conjugating the thienopyrimidine core with other pharmacophores could lead to hybrid molecules with dual modes of action.

In Materials Science: The design of new materials will focus on fine-tuning the optoelectronic properties of polymers and small molecules derived from this compound. Key strategies include:

Donor-Acceptor Architectures: Creating donor-acceptor molecules or polymers by attaching electron-donating groups to the thiophene ring and electron-accepting groups to the pyrimidine ring can lead to materials with small band gaps, which are desirable for organic solar cells.

Molecular Engineering for Optical Properties: A systematic approach to modifying the core structure with different chromophores can be used to develop new fluorescent materials with applications in OLEDs and sensors. rsc.org

Self-Assembling Materials: Introducing functional groups that can participate in non-covalent interactions (e.g., hydrogen bonding, π-π stacking) could lead to the development of self-assembling materials with ordered structures and enhanced charge transport properties.

The strategic design of novel analogs, guided by computational modeling and a deep understanding of structure-property relationships, will undoubtedly unlock the full potential of the this compound scaffold in the years to come.

Q & A

Q. What are the standard synthetic routes for preparing 2-(Methylthio)-4-thien-2-ylpyrimidine, and what experimental conditions are critical for high yield?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach starts with a pyrimidine core (e.g., 2-methylthio-4-methylpyrimidine) and introduces functional groups via formaldehyde under basic conditions (e.g., NaOH) . Key steps include:

  • Reaction Optimization : Temperature control (60–80°C) and solvent selection (e.g., ethanol or DMF) to prevent side reactions.
  • Purification : Recrystallization or column chromatography (using silica gel and ethyl acetate/hexane mixtures) to achieve >90% purity .
  • Yield Challenges : Impurities from incomplete substitution or oxidation require inert atmospheres (N₂/Ar) and strict moisture control .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Answer: Combined spectroscopic and crystallographic methods are used:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methylthio at C2, thienyl at C4) .
  • X-ray Crystallography : Resolves bond angles and packing patterns; see Acta Crystallographica for analogous pyrimidine structures .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 235.05) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., thiols) .
  • Waste Disposal : Segregate halogenated/organosulfur waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer: Discrepancies often arise from assay variability or impurity profiles. Methodological solutions include:

  • Standardized Assays : Use validated models (e.g., 5-lipoxygenase inhibition in polymorphonuclear leukocytes) with positive controls (e.g., zileuton) .
  • Purity Verification : HPLC (>95% purity) and elemental analysis to rule out confounding impurities .
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ curves across multiple cell lines (e.g., cancer vs. normal) to clarify selectivity .

Q. What strategies optimize the reaction efficiency of this compound in multi-step syntheses?

Answer:

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling yields with thienyl groups .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but require post-reaction neutralization .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) while maintaining >80% yield .

Q. What role does this compound play in developing enzyme-targeted therapeutics?

Answer: The compound’s sulfur-rich structure enables:

  • Enzyme Inhibition : Acts as a reversible inhibitor of 5-lipoxygenase (5-LOX), reducing leukotriene biosynthesis in inflammatory models .
  • Structure-Activity Relationship (SAR) : Modifications at the thienyl or methylthio groups enhance binding affinity (e.g., IC₅₀ < 1 µM in HZ52 derivatives) .
  • Pharmacokinetic Profiling : In vivo studies in rodent models show oral bioavailability (F% > 50%) and metabolic stability via cytochrome P450 screening .

Q. How can researchers address challenges in characterizing reactive intermediates during this compound synthesis?

Answer:

  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track transient species (e.g., thiolate intermediates) .
  • Computational Modeling : Density Functional Theory (DFT) predicts transition states and stabilizes reactive conformers .
  • Low-Temperature Techniques : Cryogenic crystallography (-173°C) traps unstable intermediates for X-ray analysis .

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